molecular formula C14H16N2O3S2 B2912037 N-(4,5-dimethylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 923464-90-8

N-(4,5-dimethylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2912037
CAS No.: 923464-90-8
M. Wt: 324.41
InChI Key: VNPNHFYISNQMTN-UHFFFAOYSA-N
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Description

N-(4,5-Dimethylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 4,5-dimethylthiazole ring linked to the acetamide nitrogen and a 4-(methylsulfonyl)phenyl group attached to the acetyl moiety. The methylsulfonyl group is electron-withdrawing, which may enhance binding interactions with target proteins, while the dimethylthiazole moiety could influence solubility and metabolic stability.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-9-10(2)20-14(15-9)16-13(17)8-11-4-6-12(7-5-11)21(3,18)19/h4-7H,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPNHFYISNQMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide ()

  • Structural Features : Contains a chloro-nitro-substituted phenyl ring and a methylsulfonyl group on the acetamide nitrogen.
  • Key Differences: Unlike the target compound, this molecule lacks a heterocyclic thiazole ring.
  • Biological Relevance : Used as a precursor for sulfur-containing heterocycles in drug discovery, highlighting the role of sulfonyl groups in synthetic versatility .

N-(4-(N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl)Phenyl)Acetamide ()

  • Structural Features : Features a 5-ethyl-1,3,4-thiadiazole ring connected via a sulfamoyl linker to the phenyl group.
  • Key Differences : The thiadiazole ring (vs. thiazole in the target) and ethyl substituent may enhance lipophilicity (LogP = 3.08) compared to the target’s dimethylthiazole. The sulfamoyl linker introduces additional hydrogen-bonding capacity (PSA = 137.67) .

N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide ()

  • Structural Features : Contains a dihydrothiadiazole ring with a 4-fluorophenyl substituent.
  • The fluorophenyl group may improve metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight PSA (Ų) LogP Key Substituents
Target Compound C₁₄H₁₇N₃O₃S₂* ~355.43* ~90* ~2.5* 4,5-Dimethylthiazole, methylsulfonyl
N-(4-Chloro-2-Nitrophenyl)-... () C₉H₉ClN₂O₅S 292.70 98.5 1.8 Chloro, nitro, methylsulfonyl
N-(4-(N-(5-Ethyl-Thiadiazol)... () C₁₂H₁₄N₄O₃S₂ 326.39 137.67 3.08 Ethyl-thiadiazole, sulfamoyl
N-[4-Acetyl-5-(4-Fluorophenyl)... () C₁₂H₁₂FN₃O₂S 281.31 71.5 2.1 Fluorophenyl, dihydrothiadiazole

*Estimated based on structural analogs.

Key Research Findings and Implications

Sulfonyl Group Impact : Methylsulfonyl substituents (common in COX-2 inhibitors) enhance target binding through electrostatic interactions, as seen in and inferred for the target compound .

Heterocyclic Rings : Thiazole (target) vs. thiadiazole () rings influence aromaticity and hydrogen-bonding capacity, affecting solubility and potency.

Synthetic Accessibility : Acetylation and sulfonylation reactions (e.g., ’s synthesis using acetic anhydride) are likely applicable to the target compound’s preparation .

Q & A

Basic Synthesis and Characterization

Q1: What are the optimal reaction conditions for synthesizing N-(4,5-dimethylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can purity be validated? A1: Synthesis typically involves coupling a thiazole amine with a methylsulfonylphenyl acetic acid derivative. For example, analogous acetamide syntheses use reflux conditions with acetic anhydride (e.g., 10 mL, 30-minute reflux) followed by ice quenching and ethanol recrystallization . Purity validation requires HPLC (≥95% purity), complemented by NMR (e.g., 1^1H/13^13C for structural confirmation) and elemental analysis (e.g., CHNS for stoichiometric validation). IR spectroscopy can confirm functional groups like C=O (1,693 cm1^{-1}) and sulfone (1,301–1,159 cm1^{-1}) .

Intermediate Utility in Drug Synthesis

Q2: How is this compound utilized as an intermediate in pharmaceutical synthesis, such as for Etoricoxib? A2: The compound serves as a precursor in multi-step syntheses, particularly for Etoricoxib, a COX-2 inhibitor. Key steps include functionalization of the methylsulfonylphenyl group and thiazole ring modifications. For instance, intermediates like 2-(4-(methylsulfonyl)phenyl)acetic acid (CAS 90536-66-6) are critical in constructing the final drug scaffold . Purification challenges (e.g., removing byproducts) are addressed via column chromatography or recrystallization.

Analytical Methods for Structural Confirmation

Q3: Which advanced spectroscopic techniques are essential for resolving structural ambiguities in this compound? A3: Single-crystal X-ray diffraction (SC-XRD) is definitive for bond geometry and intermolecular interactions (e.g., H-bonding between methyl hydrogens and carbonyl oxygens, as seen in related structures) . High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., 383.4 g/mol), while 2D NMR (COSY, HSQC) elucidates connectivity, especially in distinguishing thiazole and sulfone substituents .

Biological Activity and Mechanism of Action

Q4: What in vitro assays are recommended to evaluate this compound’s anti-inflammatory or anticancer potential? A4: Use cell viability assays (e.g., MTT on cancer lines like MCF-7 or HepG2) to assess cytotoxicity. For anti-inflammatory activity, COX-2 inhibition assays (ELISA) are relevant. Molecular docking against targets like COX-2 (PDB ID 5KIR) can predict binding modes, with attention to sulfone-thiazole interactions in the active site .

Data Contradictions in Bioactivity Studies

Q5: How should researchers address discrepancies in reported bioactivity, such as varying IC50_{50} values across studies? A5: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate findings using orthogonal assays (e.g., Western blot for protein expression alongside viability assays). Control for batch-to-batch compound variability via rigorous HPLC and NMR quality checks .

Structure-Activity Relationship (SAR) Optimization

Q6: Which structural modifications enhance the compound’s pharmacokinetic profile without compromising activity? A6: Introduce electron-withdrawing groups (e.g., halogens) on the phenyl ring to improve metabolic stability. Methylation of the thiazole nitrogen (e.g., 4,5-dimethyl substitution) enhances lipophilicity and membrane permeability. SAR studies on analogous compounds show that sulfone groups are critical for target affinity .

Stability and Degradation Under Storage

Q7: What storage conditions prevent degradation of this compound, and how is stability monitored? A7: Store at 2–8°C in amber vials under inert gas (N2_2) to avoid moisture and light-induced degradation. Stability is assessed via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking of degradation products (e.g., hydrolysis of the acetamide bond) .

Advanced Computational Modeling

Q8: How can molecular dynamics (MD) simulations refine docking predictions for this compound? A8: After docking (e.g., AutoDock Vina), run 100-ns MD simulations (AMBER/CHARMM) to assess binding pose stability. Analyze root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds. For example, sulfone-oxygen interactions with Arg120 in COX-2 may persist throughout simulations, validating target engagement .

Toxicity Profiling in Preclinical Models

Q9: What in vivo models are suitable for acute toxicity evaluation? A9: Use rodent models (e.g., Sprague-Dawley rats) for acute toxicity (OECD 423). Monitor organ histopathology (liver/kidney) and serum biomarkers (ALT, creatinine). For analogues, no-observed-adverse-effect levels (NOAEL) are typically >500 mg/kg, but dose escalation is advised .

Reproducibility Challenges in Synthesis

Q10: Why do yields vary between batches, and how can reproducibility be improved? A10: Variability often stems from incomplete coupling or side reactions. Optimize stoichiometry (e.g., 1.2:1 amine:acid ratio) and use coupling agents like EDC/HOBt. Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane). Scaling up may require flow chemistry for consistent mixing .

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